molecular formula C11H9N3 B1610355 3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile CAS No. 207909-05-5

3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile

Cat. No. B1610355
CAS RN: 207909-05-5
M. Wt: 183.21 g/mol
InChI Key: FLALRGXSUSNEAF-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile, also known as 3-Methylpyrazol-3-benzonitrile, is an organic molecule that has been studied extensively for its potential applications in scientific research. It is a versatile molecule that can be used in various laboratory experiments, and its structure is composed of a pyrazole ring, a methyl group, and a benzonitrile group. The molecule has been studied for its ability to act as a catalyst in organic synthesis, its ability to act as a ligand in coordination chemistry, and its potential applications in drug design and development.

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including “3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Organic Synthesis

“3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile” is an important raw material and intermediate used in organic synthesis . It plays a crucial role in the synthesis of various organic compounds, contributing to the development of new materials and pharmaceuticals .

Pharmaceuticals

This compound is used in the pharmaceutical industry for the synthesis of various drugs . Its unique structure and properties make it a valuable component in the development of new pharmaceuticals .

Agrochemicals

“3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile” is also used in the synthesis of agrochemicals . These chemicals are essential for protecting crops from pests and diseases, enhancing agricultural productivity .

Dye Stuff

In addition to its applications in organic synthesis, pharmaceuticals, and agrochemicals, “3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile” is also used in the production of dyestuff . The compound contributes to the development of various dyes used in industries such as textiles, plastics, and printing .

Fungicides

The pyrazole structural motif, which includes “3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile”, has been used in the development of several commercial fungicides . These fungicides are crucial for protecting crops from fungal diseases, ensuring food security .

properties

IUPAC Name

3-(1-methylpyrazol-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-14-6-5-11(13-14)10-4-2-3-9(7-10)8-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLALRGXSUSNEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443013
Record name 3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

207909-05-5
Record name 3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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